2-Decene, 1-chloro-, (Z)-

Vue d'ensemble

Description

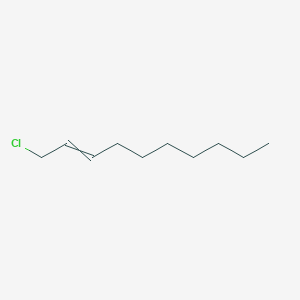

“2-Decene, 1-chloro-, (Z)-” is a chemical compound with the molecular formula C10H19Cl . It is an isomer of decene, which means it has the same number of atoms, but they are arranged differently in space .

Molecular Structure Analysis

The molecular structure of “2-Decene, 1-chloro-, (Z)-” is characterized by a double bond in its carbon chain, which gives it the properties of an alkene . The “(Z)-” in its name indicates the configuration of the molecule around the double bond, following the E/Z naming system for alkenes .Applications De Recherche Scientifique

Catalytic Dechlorination

- Dechlorination of C5 Compounds: Metal oxides combined with ZSM-5 as a catalyst showed effectiveness in dechlorinating compounds like 2-chloro-2-butene in oil from fluid catalytic cracking processes (Lee et al., 2013).

Polymerization and Oligomerization

- Oligomer Synthesis from 1-Decene: Studies have demonstrated the synthesis of oligomers from 1-decene using Ziegler-Natta and other catalysts, with analyses of the effects of various conditions like temperature and catalyst concentration (Huang et al., 2005), (Huang et al., 2006).

Photocatalytic Reactions

- Photocatalyzed Epoxidation: Titanium dioxide (TiO2) assisted in the photocatalyzed epoxidation of 1-decene to 1,2-epoxydecane under UV and visible light, showcasing the reaction dynamics and product distribution influenced by factors like light wavelength and catalyst form (Ohno et al., 2001).

Chemical Synthesis

- Synthesis of Functionalized Unsaturated Compounds: Functionalized (Z) or (E)-enediynes and conjugated trienes were synthesized from 1,2-dichloroethylene and 1-alkynes, demonstrating methods for creating specific molecular structures (Alami et al., 1994).

Environmental Chemistry

- Photocatalytic Decomposition: The study of 2-chloronaphthalene's decomposition using zero-valent iron assisted TiO2 photodecomposition in water suggests potential environmental applications, particularly in dealing with persistent organic pollutants (Qi et al., 2019).

Propriétés

IUPAC Name |

1-chlorodec-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19Cl/c1-2-3-4-5-6-7-8-9-10-11/h8-9H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKFRIMTTLTFAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Decene, 1-chloro-, (Z)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(3-azetidinyloxy)methyl]benzoate](/img/structure/B1452408.png)

![3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452417.png)